6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Mechanism of Action
Target of Action
Triazole compounds, which include 6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can bind readily in the biological system, indicating a potential for interaction with its targets .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple pathways .
Result of Action
Some compounds displayed moderate antiproliferative activities against certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring system but differs in the fused ring structure, leading to distinct chemical and biological properties.
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine:
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both chlorine and methyl substituents, which enhance its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYCOWSLLTUMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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